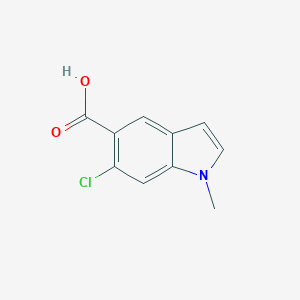

6-chloro-1-methyl-1H-indole-5-carboxylic acid

Beschreibung

BenchChem offers high-quality 6-chloro-1-methyl-1H-indole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1-methyl-1H-indole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-chloro-1-methylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-3-2-6-4-7(10(13)14)8(11)5-9(6)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGGBNWGOOTSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596686 | |

| Record name | 6-Chloro-1-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431062-03-2 | |

| Record name | 6-Chloro-1-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-chloro-1-methyl-1H-indole-5-carboxylic acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-1-methyl-1H-indole-5-carboxylic acid

Introduction

6-chloro-1-methyl-1H-indole-5-carboxylic acid is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents and natural products, including neurotransmitters like serotonin and drugs such as indomethacin.[1][2] The specific substitutions of a chloro group at the 6-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 5-position make this molecule a valuable and versatile building block for the synthesis of more complex bioactive molecules.[3]

This guide provides a comprehensive overview of a robust synthetic route to 6-chloro-1-methyl-1H-indole-5-carboxylic acid, beginning from commercially available precursors. It offers detailed, step-by-step protocols, explains the mechanistic reasoning behind the chosen reactions, and outlines a full suite of analytical techniques for the thorough characterization of the final compound and its intermediates. This document is intended for researchers and scientists in organic synthesis and drug development.

Section 1: Synthetic Strategy and Retrosynthesis

The synthetic approach is designed for efficiency and reliability, employing classic, well-understood reactions. The core of the indole ring system is constructed using the Fischer indole synthesis, a powerful method for forming indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][4] The synthesis proceeds in three main stages:

-

Fischer Indole Synthesis: Construction of the chlorinated indole-ester scaffold.

-

N-Methylation: Introduction of the methyl group onto the indole nitrogen.

-

Saponification: Hydrolysis of the ester to yield the target carboxylic acid.

This multi-step pathway allows for controlled functionalization and purification at each stage, ensuring a high-purity final product.

Caption: Overall synthetic workflow for the target compound.

Section 2: Synthesis Protocols and Mechanistic Insights

This section provides detailed experimental procedures for each synthetic step. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Part 2.1: Stage 1 - Synthesis of Ethyl 6-chloro-1H-indole-5-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and reliable reaction discovered by Emil Fischer in 1883.[1] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[4] The reaction proceeds through the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[6][7][8] In this protocol, we first generate the necessary hydrazine in situ from the corresponding aniline.

Experimental Protocol:

-

Diazotization: To a stirred solution of 4-chloro-3-(ethoxycarbonyl)aniline (1 equiv.) in concentrated HCl at 0-5 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction to Hydrazine: Add the cold diazonium salt solution slowly to a stirred solution of tin(II) chloride (SnCl₂) (3 equiv.) in concentrated HCl at 0 °C. Stir for 1 hour, allowing the mixture to warm to room temperature. The resulting precipitate, the hydrazine hydrochloride salt, is filtered, washed with cold water, and dried.

-

Indole Cyclization: The crude (4-chloro-3-(ethoxycarbonyl)phenyl)hydrazine hydrochloride (1 equiv.) and pyruvic acid (1.2 equiv.) are suspended in ethanol. A strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is added, and the mixture is heated to reflux for 2-4 hours.[1]

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove residual acid, and then with a cold sodium bicarbonate solution. The crude solid is purified by recrystallization from an ethanol/water mixture to yield Ethyl 6-chloro-1H-indole-5-carboxylate as a solid.

Causality and Insights:

-

Catalyst Choice: Brønsted acids like H₂SO₄ or Lewis acids like ZnCl₂ are essential to protonate the hydrazone, facilitating the key tautomerization and subsequent[5][5]-sigmatropic rearrangement.[1][4]

-

Reaction Control: Temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The subsequent cyclization requires heat to overcome the activation energy of the rearrangement and ammonia elimination steps.

Part 2.2: Stage 2 - N-Methylation of Ethyl 6-chloro-1H-indole-5-carboxylate

Alkylation of the indole nitrogen is a common transformation. A strong base is required to deprotonate the relatively non-acidic N-H proton, generating a nucleophilic indolide anion that readily reacts with an electrophilic methyl source.

Experimental Protocol:

-

Deprotonation: To a solution of Ethyl 6-chloro-1H-indole-5-carboxylate (1 equiv.) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford Ethyl 6-chloro-1-methyl-1H-indole-5-carboxylate.

Causality and Insights:

-

Base and Solvent: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the indole nitrogen without competing side reactions. Anhydrous polar aprotic solvents like DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Competing C3 Alkylation: While N-alkylation is generally favored for the indole anion, competing alkylation at the C3 position can sometimes occur. Using a strong base and a highly reactive electrophile like methyl iodide helps to ensure selectivity for N-alkylation.[9]

Part 2.3: Stage 3 - Saponification to 6-chloro-1-methyl-1H-indole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction using a strong base.

Experimental Protocol:

-

Hydrolysis: Dissolve Ethyl 6-chloro-1-methyl-1H-indole-5-carboxylate (1 equiv.) in a mixture of methanol and water (e.g., 1:1 v/v). Add sodium hydroxide (NaOH, 3-5 equiv.) and heat the mixture to reflux for 4-6 hours.[10]

-

Work-up and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 6-chloro-1-methyl-1H-indole-5-carboxylic acid.

Causality and Insights:

-

Reaction Conditions: The use of a co-solvent system (methanol/water) ensures the solubility of both the ester and the hydroxide base. Heating is necessary to drive the hydrolysis to completion.[5][11]

-

Purification: The acidic nature of the final product allows for a simple and efficient purification by precipitation. The product is soluble in its carboxylate (basic) form and insoluble in its carboxylic acid (acidic) form.

Section 3: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known effects of the substituent groups on the indole core.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | |

| Molecular Weight | 209.63 g/mol | |

| Appearance | Expected to be a solid | |

| CAS Number | 680569-83-9 |

3.1: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆, δ in ppm):

-

-COOH: A broad singlet, typically > 12.0 ppm.

-

Aromatic Protons (H4, H7): Two singlets in the aromatic region, ~7.5-8.2 ppm. The H4 proton will likely be more deshielded due to the anisotropic effect of the adjacent carboxylic acid.

-

Indole Protons (H2, H3): Two doublets, ~6.5-7.5 ppm, with a small coupling constant (J ≈ 3 Hz). The H2 proton is typically downfield of the H3 proton.

-

N-CH₃: A sharp singlet, ~3.8-4.0 ppm.

3.2: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Expected Chemical Shifts (δ in ppm):

-

-COOH: ~168-172 ppm.

-

Aromatic & Indole Carbons: Multiple peaks between ~100-140 ppm. Quaternary carbons (C3a, C7a, C5, C6) will be identifiable. The carbon bearing the chlorine (C6) will be shifted accordingly.

-

N-CH₃: ~30-35 ppm.

3.3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 2500-3300 | Very broad, characteristic of carboxylic acid dimer |

| C=O Stretch | 1680-1710 | Strong, sharp peak for the carboxylic acid carbonyl |

| C=C Stretch | 1500-1600 | Aromatic and indole ring stretches |

| C-O Stretch | 1210-1320 | Carboxylic acid |

| C-Cl Stretch | 700-850 | Carbon-chlorine bond |

Reference for general indole IR spectra.[12][13][14]

3.4: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 209 and a significant M+2 peak at m/z = 211 (in an approximate 3:1 ratio), which is characteristic of a compound containing one chlorine atom.[15]

-

Major Fragments:

Section 4: Conclusion

This guide has detailed a logical and robust three-stage synthesis for 6-chloro-1-methyl-1H-indole-5-carboxylic acid. By leveraging the classic Fischer indole synthesis followed by standard N-alkylation and saponification, the target compound can be reliably produced. The provided protocols, rooted in established chemical principles, offer a clear pathway for synthesis. Furthermore, the comprehensive characterization plan, including NMR, IR, and MS analysis, provides a framework for rigorously validating the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

- Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [URL: https://testbook.com/chemistry/fischer-indole-synthesis]

- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1061979/]

- Plant Physiology. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [URL: https://academic.oup.com/plphys/article/91/1/9/6082269]

- Alfa Chemistry. Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/reaction/fischer-indole-synthesis.html]

- Ganjeie, Z., & Saeedi, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2395–2402. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257321/]

- J&K Scientific LLC. Fischer Indole Synthesis. [URL: https://www.jk-sci.com/fischer-indole-synthesis_R225.html]

- Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [URL: https://www.x-mol.com/paper/1301931343715115008]

- ResearchGate. Conditions of indole nitrogen alkylation and ester hydrolysis. [URL: https://www.researchgate.net/figure/Conditions-of-indole-nitrogen-alkylation-and-ester-hydrolysis_tbl1_236166168]

- ACS Publications. Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.

- ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [URL: https://www.researchgate.net/publication/231110884_Structures_and_vibrational_spectra_of_indole_carboxylic_acids_Part_I_Indole-2-carboxylic_acid]

- Angene. Understanding Indole-5-carboxylic Acid: Properties and Applications. [URL: https://www.angene.com/blog-detail/280.html]

- Journal of Basic and Applied Research in Biomedicine. (2022). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(1), 437-444. [URL: https://www.jbarb.org/index.php/jbarb/article/view/28]

- The Royal Society of Chemistry. Supporting information. [URL: https://www.rsc.

- NIST WebBook. Indole-2-carboxylic acid. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1477505&Type=IR-SPEC&Index=1]

- ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo01098a032]

- NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C16136586&Type=IR-SPEC&Index=1]

- SpectraBase. Indole-3-carboxylic acid - Optional[ATR-IR] - Spectrum. [URL: https://spectrabase.com/spectrum/6IGQTVrgI0J]

- ChemScene. 256935-86-1 | 6-Chloro-1H-indole-5-carboxylic acid. [URL: https://www.chemscene.com/products/6-Chloro-1H-indole-5-carboxylic-acid-CS-0042962.html]

- Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0601]

- J&K Scientific. 6-Chloro-1H-indole-5-carboxylic acid | 256935-86-1. [URL: https://www.jk-sci.com/6-chloro-1h-indole-5-carboxylic-acid_256935-86-1.html]

- Sigma-Aldrich. 6-Chloro-1-methyl-1H-indole-2-carboxylic acid AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/680569-83-9]

- Heinrich, T., & Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [URL: https://pubmed.ncbi.nlm.nih.gov/15109678/]

- American Elements. 6-Chloro-1H-indole-5-carboxylic Acid. [URL: https://www.americanelements.com/6-chloro-1h-indole-5-carboxylic-acid-256935-86-1]

- National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178619/]

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution. [URL: https://patents.google.

- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives. [URL: https://patents.google.

- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [URL: https://www.masterorganicchemistry.

- Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [URL: https://www.organic-chemistry.org/abstracts/lit2/068.shtm]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid. [URL: https://patents.google.

- NIST WebBook. 6-Chloroindole. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C17422332&Mask=200]

- Organic Chemistry Portal. Synthesis of indoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indoles.shtm]

- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1-10. [URL: https://www.chemijournal.com/archives/2019/vol7issue2/PartA/7-1-11-736.pdf]

- University of Arizona. Mass Spectrometry - Examples. [URL: https://www.chem.arizona.edu/mass-spec/examples-by-functional-group]

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [URL: https://www.researchgate.net/publication/236170668_The_Decarboxylation_of_Ring-Substituted_Indole-2and_3-Carboxylic_Acids]

- Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/CH_202%3A_Organic_Chemistry_II_(Milonni)/08%3A_Carboxylic_Acids_and_Their_Derivatives/8.

- ChemicalBook. 6-chloro-1H-Indole-5-carboxylic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/256935-86-1.htm]

Sources

- 1. testbook.com [testbook.com]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. nbinno.com [nbinno.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. Indole synthesis [organic-chemistry.org]

- 10. 6-chloro-1H-Indole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Indole-2-carboxylic acid [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 6-Chloroindole [webbook.nist.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Characterization of 6-chloro-1-methyl-1H-indole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

Substituted indole carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry, recognized for their versatile biological activities and presence in numerous therapeutic agents.[1] The compound 6-chloro-1-methyl-1H-indole-5-carboxylic acid (CAS: 431062-03-2) is a promising, yet sparsely characterized, building block for drug discovery programs. Its strategic substitution—a chlorine atom at the 6-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 5-position—suggests a profile ripe for optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive framework for the systematic physicochemical characterization of this molecule. Moving beyond a simple data sheet, this document outlines the essential experimental protocols and the scientific rationale underpinning each step, offering researchers a robust workflow for evaluating this and similar novel chemical entities. The methodologies detailed herein are designed to generate the foundational data—solubility, pKa, lipophilicity, and stability—that is critical for advancing a compound from a synthetic intermediate to a viable drug candidate.

Introduction: The Strategic Value of the Indole Scaffold

The Indole Carboxylic Acid: A Privileged Structure in Drug Design

The indole ring system is considered a "privileged structure" in drug discovery, a distinction earned due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with a wide array of biological targets.[1] The addition of a carboxylic acid moiety introduces a critical functional group that can act as a key pharmacophore, often mimicking a biological substrate or forming salt bridges with basic residues in a protein's active site.[2] However, the carboxylic acid group also presents challenges, such as high polarity and potential for rapid metabolism, which can limit membrane permeability and oral bioavailability.[3][4] Therefore, understanding and modulating the properties of the entire scaffold is paramount.

Profile of 6-chloro-1-methyl-1H-indole-5-carboxylic acid

The subject of this guide, 6-chloro-1-methyl-1H-indole-5-carboxylic acid, incorporates several strategic modifications to the basic indole-5-carboxylic acid template:

-

N-Methylation: The methylation at the N1 position removes the hydrogen bond donor capability of the indole nitrogen. This can significantly impact metabolic stability by blocking N-dealkylation or N-glucuronidation pathways and can also influence the compound's conformation and binding affinity.

-

C6-Chlorination: The introduction of a chlorine atom at the 6-position increases lipophilicity and can modulate the electronic properties of the aromatic system. Halogenation is a common strategy to enhance binding affinity and improve metabolic stability.[1]

-

C5-Carboxylic Acid: This functional group is the primary acidic center of the molecule, governing its ionization state at physiological pH and its potential for strong ionic interactions with target proteins.

This guide establishes the essential workflow for a full physicochemical workup of this compound, providing the data necessary for informed decision-making in a drug discovery pipeline.

Core Physicochemical Properties: Foundational Data

A comprehensive understanding begins with the fundamental molecular properties and computationally predicted parameters. These values serve as a baseline for subsequent experimental verification.

Structural and Molecular Properties

The foundational identity of the compound is summarized below.

| Property | Value |

| IUPAC Name | 6-chloro-1-methyl-1H-indole-5-carboxylic acid |

| CAS Number | 431062-03-2[] |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)O |

| InChI Key | BMHTUBVXMTYFAS-UHFFFAOYSA-N |

Predicted and Analog-Derived Physicochemical Parameters

Direct experimental data for this specific N-methylated compound is not widely published. The following table includes computationally predicted values and experimental data from the closely related unmethylated analog, 6-chloro-1H-indole-5-carboxylic acid (CAS: 256935-86-1) , to provide an estimated baseline for characterization.

| Parameter | Predicted/Analog Value | Rationale & Significance |

| pKa (Predicted) | 3.24 ± 0.30[6] | The acid dissociation constant is critical for predicting solubility and absorption. A pKa in this range indicates a moderately strong acid that will be predominantly ionized at physiological pH (7.4). |

| LogP (Predicted) | 2.52[7] | The octanol-water partition coefficient indicates the lipophilicity of the neutral molecule. A value around 2.5 suggests good membrane permeability, a key factor for oral absorption. |

| Boiling Point (Predicted) | 434.4 ± 25.0 °C[6] | While not directly relevant for biological activity, it provides an indication of the compound's volatility and intermolecular forces. |

| Topological Polar Surface Area (TPSA) | 53.09 Ų[7] | TPSA is a predictor of drug transport properties. A value below 140 Ų is generally associated with good cell permeability. |

| Appearance | Light brown to brown solid[6] | The physical state and color are important for initial quality control and handling. |

Experimental Protocols for Physicochemical Characterization

The following protocols are designed as a self-validating system, incorporating controls and clear endpoints to ensure data integrity.

Overall Characterization Workflow

A systematic approach is essential for efficient and accurate characterization. The workflow ensures that structural identity is confirmed before committing resources to detailed property analysis.

Caption: High-level workflow for compound characterization.

Protocol 1: Determination of Aqueous Solubility

Scientist's Notes: Solubility is a master variable in drug discovery. Poor solubility can lead to low absorption, insufficient therapeutic exposure, and formulation difficulties. We measure both kinetic and thermodynamic solubility. Kinetic solubility reflects the concentration a compound can reach upon rapid dissolution from a solid or a DMSO stock, mimicking early screening conditions. Thermodynamic solubility is the true equilibrium concentration and is crucial for formulation development.

Methodology: Plate-Based Nephelometry (Kinetic Solubility)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 2000 µM down to 15.6 µM).

-

Co-solvent Addition: Using a liquid handler, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to 2 µL of each DMSO concentration in a new 96-well analysis plate. This maintains a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to occur.

-

Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

-

Self-Validation: Run a known compound with high solubility (e.g., Propranolol) and one with low solubility (e.g., Nifedipine) as controls on the same plate.

Protocol 2: Determination of Acid Dissociation Constant (pKa)

Scientist's Notes: The pKa dictates the ionization state of the carboxylic acid at different pH values, which directly impacts solubility, lipophilicity, and target engagement. For an acidic compound, solubility typically increases dramatically at pH values above the pKa. Potentiometric titration is a gold-standard method that provides a direct measure of the pKa.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a known volume (e.g., 25 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

-

Titration Setup: Place the solution in a jacketed beaker at 25°C. Insert a calibrated pH electrode and a micro-burette tip.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.01 M KOH) in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely identify the equivalence point.

-

Self-Validation: Calibrate the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) immediately before the experiment. Run a known standard (e.g., benzoic acid) to verify the system's accuracy.

Protocol 3: Determination of Lipophilicity (LogD)

Scientist's Notes: Lipophilicity is a measure of a drug's ability to partition from an aqueous phase into a lipid-like environment, which is fundamental to predicting membrane permeability. While LogP measures the partitioning of the neutral species, LogD measures it at a specific pH, accounting for both neutral and ionized forms. For an acidic compound, LogD at pH 7.4 is more physiologically relevant than LogP.

Caption: Partitioning of the compound in a LogD experiment.

Methodology: Shake-Flask Method

-

Phase Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer at a concentration where it is fully soluble (e.g., 100 µM).

-

Partitioning: In a glass vial, combine 5 mL of the aqueous compound solution with 5 mL of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake or vortex the vial for 1 hour to ensure complete partitioning. Subsequently, centrifuge the vial at low speed to achieve a clean separation of the two phases.

-

Concentration Measurement: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).

-

Self-Validation: Perform the experiment in triplicate. Ensure the total amount of compound recovered from both phases is close to 100% of the initial amount to check for adsorption to the vial surface.

Stability Assessment

Scientist's Notes: A drug candidate must be stable enough to survive storage, formulation, and administration. Early assessment of chemical stability can prevent costly late-stage failures. We assess stability in solution under conditions relevant to storage and physiological environments.

Methodology: Solution Stability in PBS

-

Sample Preparation: Prepare a 10 µM solution of the compound in PBS (pH 7.4) from a DMSO stock (final DMSO ≤ 0.5%).

-

Incubation: Aliquot the solution into several vials. Store them under different conditions:

-

Control (T=0): Analyze immediately.

-

Room Temperature (25°C): Analyze at 4, 24, and 48 hours.

-

Accelerated (40°C): Analyze at 4, 24, and 48 hours.

-

-

Analysis: At each time point, quantify the remaining parent compound concentration using a validated LC-MS method.

-

Data Interpretation: Calculate the percentage of the compound remaining relative to the T=0 sample. A compound is generally considered stable if >90% remains after 48 hours at room temperature.

Conclusion

The physicochemical properties of 6-chloro-1-methyl-1H-indole-5-carboxylic acid are foundational to its potential as a drug discovery tool. The systematic application of the protocols detailed in this guide—from structural confirmation to the experimental determination of solubility, pKa, lipophilicity, and stability—will generate a robust data package. This data is indispensable for establishing structure-activity relationships (SAR), building predictive ADME models, and guiding the design of future analogs with optimized therapeutic profiles. A thorough and early characterization, as outlined here, is a critical investment that significantly de-risks the progression of novel chemical entities through the drug development pipeline.

References

-

AMERICAN ELEMENTS®. 6-Chloro-1H-indole-5-carboxylic Acid. [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

J&K Scientific. 6-Chloro-1H-indole-5-carboxylic acid. [Link]

-

National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

-

National Institutes of Health. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]

-

PubChem. 6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. 6-chloro-1H-Indole-5-carboxylic acid CAS#: 256935-86-1 [amp.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

A Technical Guide to the Spectroscopic Characterization of 6-chloro-1-methyl-1H-indole-5-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools in this endeavor. This guide focuses on 6-chloro-1-methyl-1H-indole-5-carboxylic acid, a molecule featuring a chlorinated benzene ring, an N-methylated pyrrole ring, and a carboxylic acid functional group. Each of these features will manifest in a distinct and predictable manner in the respective spectra.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 6-chloro-1-methyl-1H-indole-5-carboxylic acid is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Figure 1: Molecular structure of 6-chloro-1-methyl-1H-indole-5-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6-chloro-1-methyl-1H-indole-5-carboxylic acid in a suitable solvent like DMSO-d₆ is expected to show distinct signals for each proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the electron-donating effect of the N-methyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | ~12.0 - 13.0 | Broad Singlet | - | The acidic proton's chemical shift is highly dependent on concentration and solvent. |

| H4 | ~8.0 - 8.2 | Singlet | - | Downfield shift due to the anisotropic effect of the adjacent carboxylic acid group. |

| H7 | ~7.6 - 7.8 | Singlet | - | Downfield shift due to the deshielding effect of the chlorine at the adjacent C6 position. |

| H2 | ~7.3 - 7.5 | Doublet | ~3.0 | Typical chemical shift for the C2 proton of an indole ring. |

| H3 | ~6.5 - 6.7 | Doublet | ~3.0 | Typical chemical shift for the C3 proton of an indole ring. |

| N-CH₃ | ~3.8 - 4.0 | Singlet | - | N-methyl protons typically appear in this region. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~168 - 172 | Carboxylic acid carbonyl carbon. |

| C7a | ~136 - 138 | Quaternary carbon at the fusion of the two rings. |

| C3a | ~130 - 132 | Quaternary carbon at the fusion of the two rings. |

| C6 | ~128 - 130 | Carbon bearing the chlorine atom. |

| C2 | ~125 - 127 | |

| C5 | ~123 - 125 | Carbon bearing the carboxylic acid group. |

| C4 | ~115 - 117 | |

| C7 | ~110 - 112 | |

| C3 | ~102 - 104 | |

| N-CH₃ | ~32 - 34 | N-methyl carbon. |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 6-chloro-1-methyl-1H-indole-5-carboxylic acid.

Materials:

-

6-chloro-1-methyl-1H-indole-5-carboxylic acid (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.5 mL)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.5 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6-chloro-1-methyl-1H-indole-5-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted indole ring.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2][3] |

| C-H stretch (Aromatic) | 3000-3100 | Medium | |

| C-H stretch (Aliphatic, N-CH₃) | 2850-2960 | Medium | |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong | The strong carbonyl absorption is a key diagnostic peak for the carboxylic acid.[2][3] |

| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong | Multiple bands are expected in this region due to the indole ring system. |

| C-N stretch | 1300-1350 | Medium | |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong | |

| C-Cl stretch | 700-800 | Strong |

Experimental Protocol for IR Spectroscopy

Objective: To obtain the infrared spectrum of 6-chloro-1-methyl-1H-indole-5-carboxylic acid.

Materials:

-

6-chloro-1-methyl-1H-indole-5-carboxylic acid (1-2 mg)

-

Potassium bromide (KBr, IR grade, ~100 mg)

-

FTIR spectrometer with a sample press

Procedure (KBr Pellet Method):

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

For 6-chloro-1-methyl-1H-indole-5-carboxylic acid (Molecular Formula: C₁₀H₈ClNO₂), the expected molecular weight is approximately 209.63 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[4] This will result in an M+ peak and an M+2 peak with a relative intensity of about 3:1.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

[M]⁺• (m/z ≈ 209/211): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.

-

[M - OH]⁺ (m/z ≈ 192/194): Loss of a hydroxyl radical from the carboxylic acid group.

-

[M - COOH]⁺ (m/z ≈ 164/166): Loss of the entire carboxylic acid group as a radical. This is often a significant fragment for carboxylic acids.[3]

-

[M - Cl]⁺ (m/z ≈ 174): Loss of a chlorine radical.

-

[M - CH₃]⁺ (m/z ≈ 194/196): Loss of the N-methyl group.

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 6-chloro-1-methyl-1H-indole-5-carboxylic acid.

Materials:

-

6-chloro-1-methyl-1H-indole-5-carboxylic acid

-

A suitable solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization or Electrospray Ionization source)

Procedure (Direct Infusion ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing fragmentation.

Conclusion

The spectroscopic characterization of 6-chloro-1-methyl-1H-indole-5-carboxylic acid can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed, albeit predictive, analysis of the expected spectral data based on the known effects of the constituent functional groups and the indole scaffold. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. For researchers working with this or structurally similar molecules, this guide serves as a foundational reference for spectral interpretation and structural verification.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

RSIS International. (2024, January 5). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

-

SpectraBase. (n.d.). Indole-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloro-1H-indole-2-carboxylic acid methyl ester. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

PubMed. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

Sources

The Synthetic Keystone: Unlocking the Therapeutic Potential of 6-Chloro-1-methyl-1H-indole-5-carboxylic Acid

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] This technical guide focuses on 6-chloro-1-methyl-1H-indole-5-carboxylic acid , a specific, functionalized indole derivative. While direct biological activity data for this compound remains limited in the public domain, its true significance lies in its role as a pivotal synthetic intermediate. This document provides an in-depth exploration of this molecule's synthetic utility, its relationship to pharmacologically active compounds, and protocols for its derivatization. We will particularly focus on its connection to the development of novel anticonvulsant agents, providing a strategic blueprint for researchers in neurology and beyond.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery due to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[1] The strategic placement of substituents on the indole core can dramatically modulate the pharmacological profile of the resulting molecules. Halogenation, for instance, can enhance metabolic stability, lipophilicity, and binding affinity.[1]

This guide zeroes in on a specific, yet underexplored, building block: 6-chloro-1-methyl-1H-indole-5-carboxylic acid . While not a therapeutic agent in itself, its structural features—a chloro-substituent at the 6-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 5-position—make it a highly valuable precursor for the synthesis of novel drug candidates.

Synthetic Pathways and Derivatization Potential

The primary value of 6-chloro-1-methyl-1H-indole-5-carboxylic acid lies in its capacity for chemical modification. The carboxylic acid group serves as a versatile handle for the synthesis of a diverse library of derivatives, including amides, esters, and more complex heterocyclic systems.

Foundational Synthesis of Anticonvulsant Precursors

Research into novel anticonvulsant agents has utilized a closely related analogue, methyl 6-chloro-1H-indole-5-carboxylate, as a key starting material.[3] The synthetic scheme involves N-alkylation followed by further functionalization at the 3-position of the indole ring. The N-methylation present in our core compound of interest, 6-chloro-1-methyl-1H-indole-5-carboxylic acid, represents a logical progression in this synthetic pathway, offering a more direct route to certain target molecules.

The following workflow illustrates the synthesis of anticonvulsant derivatives from a related indole precursor, highlighting the potential derivatization pathways for 6-chloro-1-methyl-1H-indole-5-carboxylic acid.

Figure 1: Synthesis of Anticonvulsant Indole Derivatives.

Experimental Protocol: Synthesis of N,N-Dialkylamino Acetyl Indole Derivatives

The following protocol is adapted from the synthesis of related anticonvulsant compounds and can be applied to derivatives of 6-chloro-1-methyl-1H-indole-5-carboxylic acid.[3]

Step 1: Acyl Chloride Formation

-

To a stirred, cooled (ice bath) solution of the starting indole-5-carboxylate (1.0 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (5.0 equivalents) dropwise.

-

Stir the resulting solution at 0°C for 30 minutes, then at room temperature for 1 hour.

-

Remove the solvent in vacuo to yield the crude acyl chloride intermediate.

Step 2: Amidation

-

Dissolve the crude acyl chloride in dry DCM.

-

Add a solution of the desired secondary amine (3.0 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes, followed by 30 minutes at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the final N,N-dialkylamino acetyl indole derivative.

Inferred Biological Activity and Therapeutic Potential

Anticonvulsant Activity

The most direct line of evidence points towards the potential for derivatives of 6-chloro-1-methyl-1H-indole-5-carboxylic acid to exhibit anticonvulsant properties. Studies on related benzyl-6-chloro indole carboxylate derivatives have shown promising activity in the maximal electroshock (MES) seizure model, a preclinical screen for drugs effective against generalized tonic-clonic seizures.[3] The structural modifications at the 3-position, facilitated by the reactivity of the indole nucleus, are crucial for this activity.

| Compound Class | Biological Target (Inferred) | Potential Therapeutic Application |

| N,N-Dialkylamino Acetyl Indole Derivatives | Voltage-gated sodium or calcium channels | Epilepsy, Neuropathic Pain |

Table 1: Inferred Biological Potential of 6-chloro-1-methyl-1H-indole-5-carboxylic Acid Derivatives.

Other Potential Applications

The broader family of indole carboxylic acids has been investigated for a wide range of biological activities, suggesting that derivatives of 6-chloro-1-methyl-1H-indole-5-carboxylic acid could be explored for other therapeutic areas. These include:

-

Antiviral Agents: Certain indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase.[4][5]

-

Anticancer Agents: The indole scaffold is present in numerous compounds targeting key cancer pathways.

-

Serotonin Receptor Modulation: Structurally related indolines have been developed as selective 5-HT2C receptor antagonists.[6]

The following diagram illustrates the logical relationship between the core compound and its potential therapeutic applications through derivatization.

Figure 2: Potential Therapeutic Avenues from a Core Scaffold.

Conclusion and Future Directions

6-chloro-1-methyl-1H-indole-5-carboxylic acid represents a valuable, yet underutilized, building block in medicinal chemistry. Its true potential is not as a standalone therapeutic, but as a key intermediate for the synthesis of novel, pharmacologically active compounds. The established link to anticonvulsant agents provides a clear and promising avenue for further research and development.

Future efforts should focus on the synthesis and screening of a diverse library of derivatives of this core scaffold. Systematic modification of the carboxylic acid moiety and exploration of further substitutions on the indole ring will be crucial in elucidating the structure-activity relationships and identifying lead compounds with potent and selective biological activities. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this versatile synthetic keystone.

References

- Journal of Basic and Applied Research in Biomedicine. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives.

- ChemScene. (n.d.). 256935-86-1 | 6-Chloro-1H-indole-5-carboxylic acid.

- J&K Scientific. (n.d.). 6-Chloro-1H-indole-5-carboxylic acid | 256935-86-1.

- Sigma-Aldrich. (n.d.). 6-Chloro-1-methyl-1H-indole-2-carboxylic acid AldrichCPR 680569-83-9.

- PubMed. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- Indoline (SB-242084): The First Selective and Brain Penetrant 5-HT2C Receptor Antagonist.

- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- Benchchem. (n.d.). 6-chloro-1H-indole-5-carboxylic acid | 256935-86-1.

- American Chemical Society. (2025). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases.

- MDPI. (n.d.). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors.

- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- MDPI. (n.d.). Special Issue : Organic Synthesis and Application of Bioactive Molecules.

- Grantome. (n.d.). Strategies for the Synthesis of Bioactive Molecules - Neil Garg.

- National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.

- National Institutes of Health. (n.d.). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine.

- National Institutes of Health. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Strategies for the Synthesis of Bioactive Molecules - Neil Garg [grantome.com]

- 3. jbarbiomed.com [jbarbiomed.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 6-chloro-1-methyl-1H-indole-5-carboxylic Acid Scaffold

An In-Depth Technical Guide to the Derivatives of 6-chloro-1-methyl-1H-indole-5-carboxylic Acid

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and its ability to interact with numerous protein targets through hydrogen bonding and π-stacking interactions.[1][2] The specific scaffold, 6-chloro-1-methyl-1H-indole-5-carboxylic acid, presents a synthetically versatile and strategically functionalized starting point for drug discovery.

The substituents on this core moiety are not arbitrary; they are strategically placed to influence the molecule's overall properties:

-

The Indole Core : Provides a rigid, aromatic framework that mimics structures of endogenous ligands, such as tryptophan, enabling it to bind to a variety of enzymes and receptors.[2]

-

6-Chloro Group : The introduction of a halogen, specifically chlorine at the 6-position, significantly modulates the electronic properties and lipophilicity of the indole ring. This can enhance metabolic stability, improve binding affinity to biological targets, and serve as a synthetic handle for cross-coupling reactions.[1][3]

-

1-Methyl Group (N-Methylation) : Substitution at the N-1 position of the indole ring removes the hydrogen bond donor capability of the indole nitrogen. This modification can be crucial for improving oral bioavailability by preventing N-glucuronidation, altering the molecule's conformation, and fine-tuning its interaction with specific receptor pockets.

-

5-Carboxylic Acid Group : This functional group is a highly versatile synthetic handle. It provides a key point for derivatization into esters, amides, and other functionalities, allowing for the generation of large, diverse chemical libraries for biological screening and optimization of pharmacokinetic properties.[1]

This guide provides a detailed exploration of the known derivatives of this core, focusing on their synthesis, properties, and potential applications in modern drug development.

Diagram 1: Core Molecular Structure

Sources

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 6-chloro-1-methyl-1H-indole-5-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents.[1][2] The specific compound, 6-chloro-1-methyl-1H-indole-5-carboxylic acid, represents a novel chemical entity with an as-yet uncharacterized biological profile. The strategic placement of a chloro group and a methyl substituent on the indole core suggests the potential for unique interactions with biological targets, warranting a systematic investigation into its therapeutic possibilities.[1] This guide provides a comprehensive framework for the identification and validation of the potential therapeutic targets of 6-chloro-1-methyl-1H-indole-5-carboxylic acid, leveraging established methodologies in chemical biology and drug discovery.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a recurring motif in a vast array of natural products and synthetic drugs, owing to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules.[1] Derivatives of indole carboxylic acids have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral (e.g., HIV-1 integrase inhibition), neurological (e.g., dopamine D3 receptor modulation), and anti-parasitic (e.g., anti-Trypanosoma cruzi) effects.[3][4][5][6][7] The introduction of a halogen atom, such as chlorine at the 6-position, can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile and target engagement.[1]

This document outlines a strategic, multi-pronged approach to de-orphanize 6-chloro-1-methyl-1H-indole-5-carboxylic acid, delineating a path from broad, unbiased screening to specific target validation and pathway analysis.

Strategic Framework for Target Identification

Given the novelty of 6-chloro-1-methyl-1H-indole-5-carboxylic acid, a systematic and unbiased approach to target identification is paramount. A combination of direct biochemical methods and cell-based phenotypic screens is recommended to cast a wide net for potential biological activities.

Caption: Workflow for affinity-based pull-down and target identification.

Label-Free Methods

Label-free approaches identify targets by observing changes in protein properties upon ligand binding, avoiding potential artifacts from chemical modification of the compound. [8] 4.2.1. Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that a small molecule binding to a protein can stabilize it against proteolysis. [9] Experimental Protocol: DARTS

-

Cell Lysate Preparation: Prepare a native protein lysate from the cells used in the phenotypic screen.

-

Compound Incubation: Incubate aliquots of the lysate with varying concentrations of 6-chloro-1-methyl-1H-indole-5-carboxylic acid and a vehicle control (e.g., DMSO) for 1 hour at room temperature.

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a defined time at room temperature.

-

Quenching and Analysis: Stop the digestion by adding a protease inhibitor or by heat denaturation. Analyze the samples by SDS-PAGE.

-

Target Identification: Look for protein bands that are protected from digestion in the presence of the compound. Excise these bands and identify the proteins by mass spectrometry.

4.2.2. Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding. [10]An increase in Tm is indicative of a stabilizing interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Intact Cell Treatment: Treat intact cells with 6-chloro-1-methyl-1H-indole-5-carboxylic acid or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Quantification: Analyze the soluble fractions by Western blot for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Phase 3: Target Validation and Mechanism of Action Studies

Once putative targets have been identified, it is crucial to validate them and elucidate the mechanism by which the compound exerts its effect.

Direct Binding Assays

Confirming direct physical interaction between the compound and the putative target is a critical validation step.

Table 1: Recommended Direct Binding Assays

| Assay Technique | Principle | Throughput | Key Considerations |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine affinity (Kd), stoichiometry, and thermodynamics. | Low | Requires relatively large amounts of pure protein. |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a protein immobilized on a sensor chip to determine on/off rates and affinity. | Medium | Requires protein immobilization, which can affect its conformation. |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a protein. [10] | High | Requires a suitable fluorescent probe. |

Enzymatic or Functional Assays

If the validated target is an enzyme, receptor, or ion channel, a functional assay is necessary to determine whether the compound acts as an inhibitor, activator, agonist, or antagonist.

Example Protocol: Kinase Inhibition Assay (if target is a kinase)

-

Assay Setup: In a 384-well plate, combine the recombinant kinase, a fluorescently labeled peptide substrate, and varying concentrations of 6-chloro-1-methyl-1H-indole-5-carboxylic acid.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at room temperature for a specified time.

-

Reaction Termination: Stop the reaction with a solution containing EDTA.

-

Detection: Measure the amount of phosphorylated and unphosphorylated substrate using a suitable plate reader.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement and Pathway Analysis

Confirming that the compound engages the target in a cellular context and modulates its downstream signaling is the final step in validation.

-

Cellular Target Engagement: Use techniques like CETSA (as described above) or NanoBRET™ to confirm target binding in live cells.

-

Downstream Pathway Analysis: Use Western blotting to measure changes in the phosphorylation state or expression levels of known downstream effectors of the target protein.

-

Genetic Approaches: Employ siRNA or CRISPR/Cas9 to knock down or knock out the target protein. The resulting phenotype should mimic the effect of the compound. Conversely, overexpression of the target may confer resistance to the compound. [11]

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

The indole scaffold continues to be a rich source of novel therapeutic agents. 6-chloro-1-methyl-1H-indole-5-carboxylic acid, while currently uncharacterized, holds potential for new biological activities. The systematic, multi-faceted approach outlined in this guide, combining phenotypic screening, unbiased target identification, and rigorous target validation, provides a robust framework for elucidating its mechanism of action and identifying its therapeutic targets. Successful execution of this strategy will pave the way for further pre-clinical development and potential lead optimization efforts.

References

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

-

Schenone, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

-

Hu, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. Available at: [Link]

-

Majumdar, B., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Available at: [Link]

- Rao, A. S., et al. (2022). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.

-

Chem-Impex. (n.d.). 6-Chloro-1H-indole-2-carboxylic acid methyl ester. Available at: [Link]

-

Dakota Ingredients. (n.d.). Understanding Indole-5-carboxylic Acid: Properties and Applications. Available at: [Link]

-

Dakota Ingredients. (n.d.). Exploring the Versatility of Indole Carboxylic Acids in Chemical Synthesis. Available at: [Link]

-

Maul, R., et al. (2007). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Archiv der Pharmazie. Available at: [Link]

-

Husbands, S. M., et al. (2011). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Sykes, M. L., et al. (2017). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). US20230105181A1 - Salts and polymorphic forms of 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1h-pyrazol-4-yl)-3h-imidazo[4,5-b]pyridine.

-

Bromidge, S. M., et al. (1997). 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (n.d.). Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.

- Google Patents. (n.d.). US5545644A - Indole derivatives.

-

Li, Y., et al. (2019). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

-

MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Available at: [Link]

-

Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Available at: [Link]

-

MDPI. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: [Link]

- Google Patents. (n.d.). US5498802A - Process for preparing omega-halo-ketones.

-

MDPI. (2018). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Available at: [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

-

NIH. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link]

-

MDPI. (2023). Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

A Technical Guide to In Silico Modeling of 6-chloro-1-methyl-1H-indole-5-carboxylic Acid Interactions

Abstract

The advent of powerful computational techniques has revolutionized the early stages of drug discovery, offering a rapid and cost-effective means to predict and analyze molecular interactions.[1][2] This guide provides an in-depth technical walkthrough for the in silico modeling of 6-chloro-1-methyl-1H-indole-5-carboxylic acid, a novel indole derivative. The indole ring system is a privileged structure in drug discovery due to its unique electronic properties and ability to engage in various non-covalent interactions.[3] We will navigate the complete computational workflow, from target identification and system preparation to the execution and analysis of molecular docking and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols.

Introduction: The Rationale for In Silico Analysis

Traditional drug discovery is a long and expensive endeavor, with high attrition rates often due to unforeseen issues in efficacy or pharmacokinetics.[1][4] Computer-aided drug design (CADD), or in silico modeling, mitigates these challenges by providing a predictive framework to assess a compound's potential before significant resources are invested.[2][5] For a compound like 6-chloro-1-methyl-1H-indole-5-carboxylic acid, whose biological targets may not be fully elucidated, in silico methods are invaluable for generating hypotheses and guiding subsequent experimental validation.

This guide will utilize a structure-based drug design (SBDD) approach, which is predicated on knowing the three-dimensional structure of the target protein.[2] Given that the specific target for our compound of interest is not widely documented, we will proceed with a hypothetical yet highly relevant target for illustrative purposes: Cyclooxygenase-2 (COX-2) . COX-2 is a well-validated enzyme involved in inflammation and a common target for non-steroidal anti-inflammatory drugs (NSAIDs). This allows us to demonstrate the complete workflow with a target that has abundant structural data.

Foundational Principles: A Glimpse Under the Hood

Before diving into the protocols, it is crucial to understand the principles governing our chosen methods.

-

Molecular Docking : This technique predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor or protein).[6][7] Docking algorithms sample a vast number of possible conformations and use a scoring function to rank them, providing a numerical estimate of the binding strength, typically in kcal/mol.[8][9]

-

Molecular Dynamics (MD) Simulation : While docking provides a static snapshot of the binding event, MD simulation offers a dynamic view. By solving Newton's equations of motion for a system of atoms and molecules, MD allows us to observe the behavior of the protein-ligand complex over time, providing insights into its stability and the persistence of key interactions.[10]

Part A: Receptor and Ligand Preparation - Setting the Stage

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparation phase is arguably the most critical step in the entire workflow.

Receptor Preparation Protocol

The goal here is to clean and prepare the target protein structure for docking. We will use the crystal structure of COX-2.

Step-by-Step Protocol:

-

Obtain Protein Structure : Download the 3D structure of COX-2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5KIR .

-

Initial Cleaning : Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).[11][12]

-

Causality : The raw PDB file often contains non-essential molecules like water, co-factors, and other protein chains that can interfere with the docking process.[12]

-

Action : Remove all water molecules (HOH). Delete any co-crystallized ligands and secondary protein chains, retaining only the primary chain of interest (Chain A in this case).[11]

-

-

Add Hydrogens and Assign Charges :

-

Causality : Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds and protonation states.[13][14] Charges are necessary for the scoring function to calculate electrostatic interactions.

-

Action : Use a preparation wizard, such as AutoDock Tools (ADT) or the Dock Prep tool in Chimera.[14][15] This will add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger or AM1-BCC charges).[16]